molecular formula C27H52O4 B14655958 Diheptyl tridecanedioate CAS No. 42234-14-0

Diheptyl tridecanedioate

Cat. No.: B14655958
CAS No.: 42234-14-0
M. Wt: 440.7 g/mol
InChI Key: WHRGOZJVPIAZKA-UHFFFAOYSA-N
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Description

Diheptyl tridecanedioate is an organic compound belonging to the class of diesters. It is formed by the esterification of tridecanedioic acid with heptyl alcohol. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its excellent emollient and lubricating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptyl tridecanedioate is synthesized through the esterification of tridecanedioic acid with heptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired diester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, tridecanedioic acid and heptyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure diester product.

Chemical Reactions Analysis

Types of Reactions

Diheptyl tridecanedioate primarily undergoes esterification and hydrolysis reactions. In the presence of strong acids or bases, it can be hydrolyzed back to tridecanedioic acid and heptyl alcohol. Additionally, it can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Esterification: Tridecanedioic acid, heptyl alcohol, sulfuric acid (catalyst), reflux conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), aqueous conditions.

    Transesterification: Other alcohols, acid or base catalysts, elevated temperatures.

Major Products Formed

    Hydrolysis: Tridecanedioic acid and heptyl alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Diheptyl tridecanedioate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Medicine: Explored as a component in topical formulations for its emollient properties, which help in moisturizing and protecting the skin.

    Industry: Utilized in the formulation of lubricants and greases, providing excellent lubrication and reducing friction in mechanical systems.

Mechanism of Action

The mechanism of action of diheptyl tridecanedioate is primarily related to its physical properties. As an emollient, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth, soft feel. In lubricants, it reduces friction between moving parts, thereby enhancing the efficiency and lifespan of mechanical systems.

Comparison with Similar Compounds

Similar Compounds

    Diheptyl succinate: Another diester with similar emollient properties, used in cosmetics and personal care products.

    Diisooctyl phthalate: A commonly used plasticizer in the production of flexible PVC products.

    Diethylhexyl adipate: Used as a plasticizer and emollient in various applications.

Uniqueness

Diheptyl tridecanedioate is unique due to its longer carbon chain length compared to similar compounds like diheptyl succinate and diethylhexyl adipate. This longer chain length contributes to its superior lubricating properties and higher stability, making it particularly valuable in high-performance applications.

Properties

CAS No.

42234-14-0

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

diheptyl tridecanedioate

InChI

InChI=1S/C27H52O4/c1-3-5-7-16-20-24-30-26(28)22-18-14-12-10-9-11-13-15-19-23-27(29)31-25-21-17-8-6-4-2/h3-25H2,1-2H3

InChI Key

WHRGOZJVPIAZKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CCCCCCCCCCCC(=O)OCCCCCCC

Origin of Product

United States

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